Gonadorelin Acid Trifluoroacetate
Description
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Properties
Molecular Formula |
C₅₇H₇₄F₃N₁₆O₁₅ |
|---|---|
Molecular Weight |
1280.29 |
Synonyms |
Gonadorelin Free Acid Trifluoroacetate Salt |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Coupling
The method described in CN106432427A utilizes Fmoc-D-Ala-Wang Resin (substitution value: 0.3 mmol/g) as the solid-phase carrier. The synthesis begins with sequential condensation of Fmoc-protected amino acids, including Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-D-2-Nal-OH, activated using HOBT (hydroxybenzotriazole) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). Microwave irradiation (20–30 seconds per coupling step) accelerates the reaction, reducing traditional condensation times from hours to minutes.
Deprotection and Acetylation
After assembling the precursor peptide (Fmoc-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-resin), the D-Nal protection group is removed using 20% piperidine/DMF. N-terminal acetylation follows, employing a reagent mixture of acetic anhydride, DIEA, and DMF (1:1:4 ratio). This step ensures the stability of the peptide chain during subsequent reactions.
Cleavage and Purification
Cleavage from the resin is achieved using a trifluoroacetic acid (TFA)-based cocktail (TFA:thioanisole:EDT:water = 88:5:2:5) at 20°C. Precipitation with pre-cooled diethyl ether yields the crude peptide, which is purified via reversed-phase HPLC (C18 column, 0.1% acetic acid/acetonitrile gradient). Final conversion to the trifluoroacetate salt involves adsorption onto a strong anion-exchange resin followed by acetic acid elution.
Key Data:
Improved Solid-Phase Synthesis with Amide Resin
Resin Functionalization and Sequential Coupling
CN112279892A outlines a method using amide resin and Boc-protected pyrrolidone carboxylic acid (Pyr) for N-terminal protection. The synthesis proceeds via stepwise coupling of Fmoc-amino acids, including Fmoc-Tyr(tBu)-OH and Fmoc-Trp(Boc)-OH, with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the condensing agent. Deprotection employs 3% piperidine/DMF, ensuring minimal side reactions.
Cleavage and Crude Product Isolation
Post-synthesis, the peptide-resin is treated with a TFA-based cleavage cocktail (TFA:H₂O:TIS = 95:2.5:2.5) for 30 minutes, followed by cold diethyl ether precipitation. This method avoids prolonged exposure to toxic reagents, enhancing operator safety.
Green Chemistry Principles
The liquid-phase method (CN113603752A ) eliminates solid-phase supports, reducing reliance on hazardous solvents. The linear peptide chain is assembled in solution using tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups. Coupling reactions employ DCC (dicyclohexylcarbodiimide) and HOBt, with dichloromethane as the primary solvent.
Final Deprotection and Salt Formation
Global deprotection uses hydrogen fluoride (HF) to remove Boc and Bzl groups, followed by counterion exchange with trifluoroacetic acid to form the trifluoroacetate salt. This method avoids toxic reagents like pyridine, aligning with green chemistry principles.
Efficiency and Scalability
| Parameter | Microwave-Assisted | Solid-Phase (Amide Resin) | Liquid-Phase |
|---|---|---|---|
| Reaction Time | 20–30 min/step | 2 hours/step | 4–6 hours/step |
| Crude Yield | 92% | 89.1% | 82% |
| Sterling Yield | 40% | 85% | 78% |
| TFA Usage | High | Moderate | Low |
Microwave-assisted synthesis offers the fastest coupling but requires specialized equipment. The liquid-phase method, while slower, minimizes toxic waste.
Purity and Impurity Profiles
HPLC analyses reveal that solid-phase methods produce fewer deletion peptides compared to liquid-phase synthesis. The microwave method’s use of strong anion-exchange resin reduces residual TFA to <0.1%, critical for pharmaceutical safety.
Yield and Purity Optimization Strategies
Microwave Parameter Calibration
Optimizing microwave irradiation time (20–30 seconds) and power (50–100 W) prevents peptide backbone degradation. Excessive irradiation causes racemization, lowering enantiomeric purity.
Solvent Selection in Liquid-Phase Synthesis
Replacing DMF with dichloromethane in liquid-phase synthesis reduces environmental toxicity without compromising coupling efficiency.
| Method | Reagent Cost | Equipment Cost | Environmental Impact |
|---|---|---|---|
| Microwave-Assisted | High | Very High | Moderate |
| Solid-Phase | Moderate | High | High |
| Liquid-Phase | Low | Low | Low |
Q & A
Q. How is the structural integrity of Gonadorelin Acid Trifluoroacetate confirmed in synthesized batches?
Methodological Answer:
- Perform amino acid analysis via HPLC with the following steps:
- Prepare test solutions by dissolving ~4.0 mg of the compound in phosphoric acid diluent (1:1000 v/v) .
- Use a gradient elution system with trifluoroacetic acid (TFA)-modified mobile phases (e.g., 95:5 water:acetonitrile with 0.1% TFA) .
- Quantify amino acids (serine, arginine, tyrosine, etc.) and compare ratios to expected ranges (e.g., serine: 0.7–1.05; arginine: 0.95–1.05). Deviations indicate hydrolysis inefficiency or impurities .
Q. What critical parameters ensure reliable HPLC analysis of this compound?
Methodological Answer:
- Mobile Phase : Use TFA (0.1%) as an ion-pairing agent to improve peak resolution and reduce tailing .
- Column Selection : Opt for C18 columns with 5 µm particle size for optimal separation of hydrophilic peptide fragments .
- Purity Standards : Ensure ≥98% purity of the compound to minimize interference from byproducts (e.g., truncated peptides) .
- System Suitability : Validate with repeated injections of a reference standard (RSD ≤2% for retention times) .
Q. What role does trifluoroacetate play in peptide purification and stability?
Methodological Answer:
- Counterion Function : TFA enhances solubility during reverse-phase HPLC by forming ion pairs with basic amino acids (e.g., arginine) .
- Stabilization : TFA’s low volatility reduces peptide degradation during lyophilization, though residual TFA may require removal via dialysis for bioactivity assays .
Advanced Research Questions
Q. How can discrepancies in amino acid ratios during hydrolysis be resolved?
Methodological Answer:
- Hydrolysis Optimization : Use 6M HCl at 110°C for 24 hours under vacuum to ensure complete cleavage of peptide bonds. Incomplete hydrolysis under milder conditions may skew ratios .
- Calibration Checks : Prepare fresh sodium acetate trihydrate standards (e.g., 150 mg/100 mL) and validate with amino acid analyzers to rule out instrument drift .
- Contamination Screening : Test for isoleucine/lysine traces, which indicate impurities from synthesis byproducts .
Q. What advanced techniques quantify trifluoroacetate counterion content in peptide formulations?
Methodological Answer:
- Ion Chromatography : Direct quantification using anion-exchange columns (e.g., AS11-HC) with suppressed conductivity detection. Detection limits as low as 0.2 ppb TFA are achievable .
- NMR Analysis : Compare integration of TFA’s CF₃ signal (~−75 ppm) against peptide backbone protons to determine molar ratios .
Q. How does residual TFA impact bioactivity assays, and how can it be mitigated?
Methodological Answer:
Q. How to design stability studies for this compound under varying conditions?
Methodological Answer:
- Stress Testing :
- Thermal: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Oxidative: Expose to 0.1% H₂O₂ and quantify oxidized residues (e.g., methionine sulfoxide) .
- Analytical Endpoints : Track changes in primary structure (amino acid analysis) and secondary modifications (circular dichroism) .
Q. What environmental considerations arise from TFA use in research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
